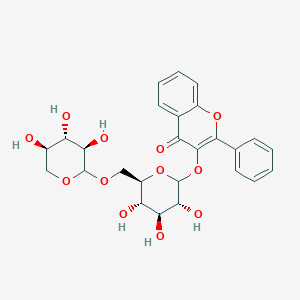
flavonol 3-O-D-xylosyl-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flavonol 3-O-D-xylosyl-D-glucoside is a glycosyloxyflavone that consists of flavonol attached to a D-xylosyl-D-glucosyl residue at position 3 via a glycosidic linkage. It is a disaccharide derivative, a glycosyloxyflavone and a xylosylglucoside. It derives from a flavonol.
科学研究应用
Pharmaceutical Applications
Flavonol 3-O-D-xylosyl-D-glucoside has garnered attention for its potential therapeutic properties, particularly in treating diseases associated with oxidative stress. The compound exhibits several biological activities attributed to its flavonoid structure, including:
- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative damage, which is pivotal in preventing chronic diseases such as cancer and cardiovascular disorders.
- Anti-inflammatory Effects : Research indicates that this compound can modulate signaling pathways and gene expression related to inflammation, potentially aiding in the management of inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, offering potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Nutraceutical Applications
The compound's bioactive properties make it an attractive candidate for inclusion in functional foods and dietary supplements. Its applications in this field include:
- Functional Foods : this compound can be incorporated into food products to enhance their health benefits, particularly those aimed at reducing oxidative stress and inflammation.
- Natural Health Products : The compound's potential as a natural antioxidant and anti-inflammatory agent positions it well for development into dietary supplements aimed at improving overall health and wellness.
Synthesis and Production
This compound can be synthesized through both natural extraction methods and synthetic approaches. Recent advancements in synthetic biology have enabled engineered microorganisms to produce flavonol glycosides through fermentation processes. This biotechnological approach allows for sustainable production methods that could meet growing consumer demand for natural health products.
Antioxidant Properties
A study examining the antioxidant activity of flavonol glycosides from green beans highlighted the effectiveness of compounds similar to this compound in scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .
Glycosylation Studies
Research on the enzymatic synthesis of flavonoid O-glycosides demonstrated that glycosylation enhances the solubility, stability, and bioavailability of flavonoids compared to their aglycones. This underscores the importance of compounds like this compound in developing more effective therapeutic agents .
Interaction Studies
Understanding the interactions of this compound with other biological molecules is crucial for elucidating its pharmacokinetics and pharmacodynamics. These studies focus on:
- Bioavailability : Investigating how the compound interacts with various biological systems to improve its absorption and efficacy.
- Synergistic Effects : Exploring how this compound works in conjunction with other compounds to enhance overall therapeutic effects.
常见问题
Basic Research Questions
Q. How can flavonol 3-O-D-xylosyl-D-glucoside be enzymatically synthesized, and what critical cofactors are required?
Enzymatic synthesis involves glycosyltransferases (e.g., UGT78D1 or UFGT2) using UDP-xylose as the sugar donor and flavonol 3-O-glucosides (e.g., quercetin 3-O-glucoside) as acceptors. The reaction requires NH₄⁺ ions for full activity, as shown in assays using enzyme extracts buffered at pH 8.75 with (NH₄)₂SO₄ supplementation . Compared to chemical synthesis, enzymatic methods avoid harsh conditions and achieve regioselectivity without protection/deprotection steps .
Q. What analytical techniques are recommended for structural confirmation of this compound in plant matrices?
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is essential for separating and identifying glycosidic linkages. Nuclear magnetic resonance (NMR) is required to confirm sugar moieties when commercial standards are unavailable. For example, kaempferol-3-O-hydroxyferuloylsophoroside-7-O-glucoside was characterized using ¹H/¹³C NMR, while ramps-derived flavonols required UHPLC-MS/MS .
Q. What experimental design considerations are critical for studying flavonol glycoside bioactivity in vitro?
Use factorial designs with multiple flavonol concentrations (e.g., 9 concentrations × 5 forms) and biological replicates (≥4) to assess dose-dependent effects. Include controls with equimolar metal equivalents (e.g., Ca²⁺) to distinguish flavonol-specific activity from ion-mediated effects. Data should be arcsin-transformed for germination or enzyme inhibition assays and analyzed via regression or ANOVA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported glycosyltransferase specificity across plant species?
Q. What methodologies are effective for analyzing feedback regulation in flavonol-deficient models?
Transcriptome-wide RNA-Seq of flavonol-deficient mutants (e.g., fls1-3) reveals upregulated genes in interconnected pathways (e.g., glucosinolate biosynthesis). Pair this with targeted metabolomics (LC-MS/MS) to quantify flavonol glycosides and related metabolites. Statistical tools like PCA and hierarchical clustering can link transcriptional changes to metabolic shifts .
Q. How can multi-omics approaches elucidate the role of this compound in plant stress responses?
Integrate metabolomics (UHPLC-QTOF-MS), transcriptomics (RNA-Seq), and proteomics (LC-MS/MS) to map flavonol glycoside dynamics under stress. For example, cluster analysis of transgenic rice lines showed flavonol-specific metabolite patterns in embryos versus endosperm . Pair this with enzyme activity assays (e.g., F3H or FLS) to correlate gene expression with metabolic flux .
Q. Methodological Notes
- Enzyme Assays : Optimize NH₄⁺ concentration (e.g., 100 mM (NH₄)₂SO₄) and pH (8.75) for glycosyltransferase activity .
- Multi-Omics Data Integration : Use tools like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network visualization .
- Structural Confirmation : Combine HR-MS (high-resolution mass spectrometry) for exact mass with 2D NMR (HSQC, HMBC) for sugar linkage determination .
属性
分子式 |
C26H28O12 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19-,20+,21-,22-,25?,26?/m1/s1 |
InChI 键 |
QBUWNMMELNULIT-VVBIFFPESA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















